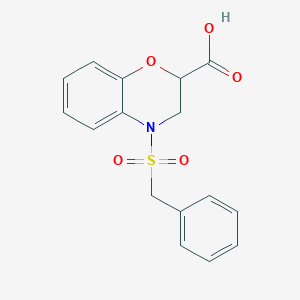

4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-benzylsulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5S/c18-16(19)15-10-17(13-8-4-5-9-14(13)22-15)23(20,21)11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWSKXNIGWQETG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2N1S(=O)(=O)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target various enzymes and receptors in the body.

Mode of Action

It is likely that it interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes.

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including those involved in the synthesis and degradation of certain biomolecules.

Biochemical Analysis

Biochemical Properties

4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, leading to a decrease in enzyme activity and subsequent changes in metabolic processes .

Cellular Effects

The effects of 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Additionally, it impacts cellular metabolism by inhibiting key enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

At the molecular level, 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on metabolic pathways. This inhibition can result in changes in gene expression, as the compound affects transcription factors and other regulatory proteins . Furthermore, it can modulate enzyme activity by altering the conformation of the enzyme-substrate complex .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its inhibitory effects . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects metabolic pathways. At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular function and overall health .

Metabolic Pathways

4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it inhibits enzymes in the glycolytic pathway, leading to a decrease in ATP production and altered energy metabolism . Additionally, it affects the tricarboxylic acid cycle, resulting in changes in the levels of key metabolites .

Transport and Distribution

The transport and distribution of 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported into cells via membrane transporters and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and overall effects on cellular function .

Subcellular Localization

The subcellular localization of 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can affect energy metabolism and other mitochondrial functions . The precise localization within cells can determine the compound’s overall impact on cellular processes .

Biological Activity

4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, mechanisms of action, and potential applications in pharmacology.

The compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C20H22N2O5S |

| Molecular Weight | 394.46 g/mol |

| IUPAC Name | 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid |

| CAS Number | 1858249-67-8 |

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group enhances binding affinity and specificity towards these targets, potentially leading to modulation of their activity.

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid possess activity against various bacterial strains such as E. coli and Staphylococcus aureus .

Anticancer Properties

The compound has been evaluated for its anticancer potential. A study indicated that certain benzoxazine derivatives could induce apoptosis in cancer cells through the activation of specific signaling pathways . The introduction of the benzylsulfonyl group is believed to enhance cytotoxic effects against tumor cells.

Neuropharmacological Effects

Research into the neuropharmacological effects of benzoxazine derivatives suggests potential applications in treating neurological disorders. Some studies have reported that these compounds may act as serotonin receptor antagonists, which could be beneficial in managing conditions like anxiety and depression .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzoxazine derivatives against Candida albicans and Aspergillus niger. The results indicated that modifications at the sulfonyl group significantly enhanced antifungal activity, with some derivatives achieving a Minimum Inhibitory Concentration (MIC) as low as 30 µg/mL .

- Anticancer Activity : In vitro studies on human cancer cell lines showed that 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibited dose-dependent cytotoxicity. The mechanism was linked to the induction of oxidative stress within cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the benzoxazine core can significantly influence biological activity. For instance:

Scientific Research Applications

Medicinal Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .

- Anti-inflammatory Properties

- Neurological Applications

Synthetic Methodologies

The synthesis of 4-(Benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multi-step organic reactions. Key methods include:

- Condensation Reactions : Utilizing benzylsulfonyl derivatives and appropriate carboxylic acids under controlled conditions to form the benzoxazine structure.

- Cyclization Techniques : Employing cyclization strategies that promote the formation of the dihydrobenzoxazine framework, often through acid-catalyzed processes .

Case Studies

Several studies highlight the applications of this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Benzoxazine derivatives exhibit diverse biological activities depending on substituents at the 4- and 6-positions. Key analogs and their properties are summarized below:

Key Observations :

- Sulfonyl Groups: The benzylsulfonyl group in the target compound enhances lipophilicity compared to methylsulfonyl analogs (e.g., 291.71 g/mol vs.

- Carboxylic Acid vs. Ester: Ethyl ester derivatives (e.g., C₁₈H₁₈ClNO₃) serve as synthetic intermediates, while free carboxylic acids (e.g., target compound) are bioactive in receptor binding .

- Chlorine Substitution: 6-Chloro analogs (e.g., C₁₀H₁₀ClNO₅S) show specificity in enzyme inhibition, likely due to steric and electronic effects .

CysLT Receptor Antagonism

The target compound's benzoxazine scaffold is structurally similar to ONO-2050297, a dual CysLT1/CysLT2 antagonist. While ONO-2050297 achieves submicromolar IC₅₀ values via its 3-carboxypropyl and amide substituents, the benzylsulfonyl group in the target compound may confer distinct selectivity profiles due to bulkier aromatic interactions .

Enzyme Inhibition

6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid inhibits matriptase-2, a protease involved in iron regulation. Its activity highlights the importance of sulfonyl groups in enzyme active-site binding, a feature shared with the target compound .

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for 4-(benzylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?

- Methodological Answer : The core benzoxazine scaffold is typically synthesized via cyclization of 2-methoxyaniline derivatives with bromoethanol, followed by sulfonylation. For example, 3,4-dihydro-2H-1,4-benzoxazines can be prepared by reacting 2-methoxyaniline with 2-bromoethanol under acidic conditions to form a dihydroxy intermediate, which undergoes cyclization (e.g., HBr-mediated ether cleavage and ring closure) . Subsequent benzylsulfonyl group introduction may involve sulfonylation using benzylsulfonyl chloride in the presence of a base like triethylamine.

Q. Which analytical techniques are critical for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) is essential for confirming regiochemistry and stereochemistry. For instance, splitting patterns in ¹H NMR can identify diastereotopic protons in the dihydrobenzoxazine ring . High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) further validate molecular structure, as demonstrated in studies of related pentacyclic benzoxazine derivatives .

Advanced Research Questions

Q. How can stereoselective synthesis be optimized for enantiomerically pure derivatives?

- Methodological Answer : Kinetic resolution using chiral auxiliaries or enzymatic catalysis is effective. For example, (S)-Naproxen has been used to resolve racemic 2,3-dihydro-3-methyl-4H-1,4-benzoxazines via diastereomeric salt formation . Chemoenzymatic approaches employing lipases or esterases can also achieve enantiomeric excess >90% for carboxylate intermediates .

Q. How do researchers address contradictions in reported biological activities (e.g., dual receptor antagonism vs. immunostimulation)?

- Methodological Answer : Systematic SAR (Structure-Activity Relationship) studies are critical. For dual CysLT1/CysLT2 antagonists like ONO-2050297 (a benzoxazine derivative), IC₅₀ assays in transfected cell lines (e.g., CHO cells expressing human receptors) differentiate target specificity . Conflicting immunostimulant activity reported in other derivatives may arise from substituent-dependent effects, necessitating comparative assays under standardized conditions (e.g., cytokine profiling in primary immune cells).

Q. What strategies improve yield in multigram-scale syntheses of benzoxazine derivatives?

- Methodological Answer : Flash column chromatography with optimized solvent systems (e.g., petroleum ether/dichloromethane/ethyl acetate gradients) enhances purification efficiency . For intermediates prone to racemization, enantioseparation via preparative HPLC with chiral stationary phases (e.g., amylose or cellulose-based columns) preserves stereochemical integrity .

Q. How are computational methods integrated into benzoxazine drug design?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding modes to targets like thrombin or CysLT receptors. For example, the dual antithrombotic action of compound 17 (a benzoxazine with fibrinogen receptor antagonism) was rationalized through docking into the thrombin active site . Free-energy perturbation (FEP) calculations further refine affinity predictions for sulfonyl or carboxylate substituents.

Data Contradiction Analysis

Q. How to resolve discrepancies in reported receptor affinities for imidazolyl-benzoxazine derivatives?

- Methodological Answer : Variability in binding assays (e.g., radioligand vs. fluorescence-based) must be controlled. For imidazoline-I₁/I₂ receptor studies, standardized protocols using [³H]-clonidine (I₁) and [³H]-idazoxan (I₂) in brain membranes reduce inter-lab variability . Statistical meta-analysis of pIC₅₀ values across studies identifies outlier data, while SPR (Surface Plasmon Resonance) validates direct binding kinetics.

Structural and Mechanistic Insights

Q. What role do rotamers play in NMR spectral complexity for benzoxazine derivatives?

- Methodological Answer : Restricted rotation around the sulfonyl or amide bond generates rotameric populations, leading to split signals in ¹H/¹³C NMR. For example, compound 60 (a bromoacetyl benzoxazine) exhibits multiple peaks for the ethyl ester group due to rotameric states . Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce signals, confirming dynamic exchange.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.